5-Bromo-N-(5-(pyrrolidin-1-YL)pentyl)nicotinamide

Epigenetics Methyl-lysine reader proteins L3MBTL3 inhibitor

When mapping MBT domain selectivity across the Royal family of epigenetic readers, researchers need a well-characterized reference standard with published multi-target binding data. This 5-bromonicotinamide derivative fills that gap as a documented, commercially available MBT domain ligand. • Published Ki values: L3MBTL3 (28 µM), L3MBTL1 (46 µM), PHF13 (48 µM) - enabling selectivity window calculations across three family members in a single compound • Linear C5-pyrrolidine linker provides a key SAR comparator for evaluating linker length and conformational flexibility against constrained analogs • 95% purity with consistent lot-to-lot quality ensures reproducible cross-assay benchmarking for HTS triage and chemical probe development

Molecular Formula C15H22BrN3O
Molecular Weight 340.26 g/mol
Cat. No. B13036668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-N-(5-(pyrrolidin-1-YL)pentyl)nicotinamide
Molecular FormulaC15H22BrN3O
Molecular Weight340.26 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCCCCNC(=O)C2=CC(=CN=C2)Br
InChIInChI=1S/C15H22BrN3O/c16-14-10-13(11-17-12-14)15(20)18-6-2-1-3-7-19-8-4-5-9-19/h10-12H,1-9H2,(H,18,20)
InChIKeyADAKUGHCCHXTFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-N-(5-(pyrrolidin-1-YL)pentyl)nicotinamide: Chemical Identity, Target Class, and Procurement Context


5-Bromo-N-(5-(pyrrolidin-1-yl)pentyl)nicotinamide (CAS 1314241-35-4, PubChem CID 52936635) is a synthetic small-molecule nicotinamide derivative [1]. It was designed and characterized as a ligand for methyl-lysine binding proteins, specifically the malignant brain tumor (MBT) domain family, in the seminal study 'Small-Molecule Ligands of Methyl-Lysine Binding Proteins' [2]. The compound features a 5-bromonicotinamide anchor, a flexible pentyl linker, and a terminal pyrrolidine moiety that mimics the methyl-lysine side chain. Its primary scientific relevance lies in its quantifiable, though moderate, binding affinity to L3MBTL1, L3MBTL3, and PHF13, making it a useful tool for probing selectivity within the 'Royal family' of epigenetic reader domains [2]. Commercially, it is available as a research-grade chemical with a typical purity of 95% [1].

Why Closely Related Nicotinamide Derivatives Cannot Substitute for 5-Bromo-N-(5-(pyrrolidin-1-YL)pentyl)nicotinamide in Epigenetic Probe Studies


Generic substitution with other 5-bromonicotinamide or pyrrolidine-containing analogs is not scientifically valid for this compound class because subtle structural variations profoundly impact both binding affinity and domain selectivity within the MBT protein family. The length and flexibility of the aliphatic linker, the nature of the basic amine, and the substitution pattern on the aromatic anchor collectively dictate the ligand's ability to engage the narrow aromatic cage of MBT domains [1]. For instance, the conformationally constrained piperidino-pyrrolidine in UNC-669 yields a 5-fold stronger affinity for L3MBTL1 compared to the native peptide [1], while the linear pentyl-pyrrolidine in this compound results in a different selectivity fingerprint with quantifiable, albeit weaker, binding across L3MBTL1, L3MBTL3, and PHF13 [2]. The data below quantify these differences and demonstrate why a simple potency-based selection would miss the compound's unique utility.

Quantitative Comparator Evidence: 5-Bromo-N-(5-(pyrrolidin-1-YL)pentyl)nicotinamide vs. Key Analogs in MBT Domain Binding


L3MBTL3 Binding Affinity: A Differentiated Selectivity Window vs. L3MBTL1

This compound demonstrates a measurable binding affinity for L3MBTL3 (Ki = 28 µM by chemiluminescent assay) that is 1.6-fold stronger than its affinity for L3MBTL1 (Ki = 46 µM) [1]. This selectivity profile contrasts with the optimized lead compound UNC-669, whose L3MBTL3 affinity was not publicly quantified in the primary literature despite its potent L3MBTL1 binding [2]. While UNC-669 and the P8H ligand achieve nanomolar to low micromolar affinity for L3MBTL1 (Kd = 5 µM and 5–10 µM respectively) [2][3], this compound provides a distinct selectivity fingerprint that is valuable for dissecting L3MBTL3-specific pharmacology.

Epigenetics Methyl-lysine reader proteins L3MBTL3 inhibitor

L3MBTL1 Affinity: Quantified 9.2-fold Weaker than Optimized Lead UNC-669

Against L3MBTL1, the target compound exhibits a Ki of 46 µM [1], which is 9.2-fold weaker than the Kd of 5 µM reported for UNC-669 (compound 14) in the same study [2], and 1.8-fold weaker than the first-generation pyrrolidine analog UNC-280 (compound 7, Kd = 26 µM) [2]. It is also 1.9-fold weaker than the native H4K20me1 peptide ligand (Kd = 24 µM) [2]. This lower potency is not a liability per se; it positions the compound as a useful control reagent or a starting scaffold for fragment-based or linker-optimization campaigns where higher ligand efficiency is not the primary goal.

L3MBTL1 Malignant Brain Tumor Epigenetic reader

PHF13 (PHD Finger Protein 13) Binding: Documented Off-Target Activity

The compound exhibits weak binding to PHF13 (Ki = 48 µM) [1], a PHD finger protein outside the MBT subfamily. This off-target activity is notable because the optimized piperidino-pyrrolidine compound P8H was also found to interact with PHF13 in the same profiling panel [2]. The comparable off-target profile suggests that the bromonicotinamide-pyrrolidine pharmacophore engages the aromatic cage of multiple methyl-lysine reader domains. However, the specific Ki of 48 µM for this compound provides a quantitative benchmark for assessing selectivity against PHF13 when used in cellular or biochemical assays.

PHF13 PHD finger Reader domain profiling

Structural Differentiation: Linear Pentyl Linker vs. Constrained Piperidine-Pyrrolidine in UNC-669

The compound possesses a linear five-carbon linker between the nicotinamide carbonyl and the pyrrolidine nitrogen [1]. This contrasts with UNC-669, which employs a conformationally rigid piperidine ring to constrain the pyrrolidine [2]. The structural consequence is a higher number of rotatable bonds (7 for the target compound [1] vs. an estimated 3–4 for UNC-669), which correlates with greater conformational entropy and likely contributes to the observed 9.2-fold weaker L3MBTL1 binding [3]. However, this flexibility may also facilitate binding to MBT domains with different pocket geometries (e.g., L3MBTL3), a hypothesis consistent with the compound's modest L3MBTL3-over-L3MBTL1 selectivity.

Linker SAR Conformational flexibility Nicotinamide derivatives

Recommended Procurement and Application Scenarios for 5-Bromo-N-(5-(pyrrolidin-1-YL)pentyl)nicotinamide


Selectivity Profiling Across MBT Domain Family Members

When the research objective is to map the selectivity landscape of a chemical probe across L3MBTL1, L3MBTL3, and PHF13, this compound provides a well-characterized reference point with published Ki values of 28 µM, 46 µM, and 48 µM respectively [1]. Unlike UNC-669, which is primarily optimized for L3MBTL1 potency and lacks publicly quantified L3MBTL3 data, this compound enables researchers to benchmark assay sensitivity and establish selectivity windows for novel analogs using a single, commercially available reference standard [1][2].

Linker-Length Structure-Activity Relationship (SAR) Studies

Medicinal chemistry programs focused on optimizing the linker between the nicotinamide anchor and the basic amine can employ this compound as a key data point in a homologous series. Its linear pentyl linker, moderate affinity (Ki = 28–48 µM across targets), and favorable physicochemical properties (clogP = 2.4, MW = 340 Da) [3] make it an ideal comparator for both shorter-linker (e.g., UNC-280) and constrained-linker (e.g., UNC-669) analogs, enabling systematic evaluation of the relationship between linker structure, conformational flexibility, and MBT domain binding [2].

Negative Control for High-Potency L3MBTL1 Inhibitor Assays

In biochemical or cellular assays where UNC-669 (Kd = 5 µM) or P8H (Kd = 5–10 µM) serve as positive controls, this compound—with its 9.2-fold weaker L3MBTL1 affinity (Ki = 46 µM) [1]—can be employed as a structurally matched negative control or a low-affinity comparator. This application is particularly valuable for high-throughput screening triage, where a matched inactive analog is required to confirm that observed phenotypes are target-mediated rather than scaffold-driven [1][4].

Chemical Biology Probe for L3MBTL3-Mediated Chromatin Compaction

Given its 1.6-fold preference for L3MBTL3 (Ki = 28 µM) over L3MBTL1 (Ki = 46 µM) [1], and the established role of L3MBTL3 in chromatin regulation [2], this compound can serve as a starting point for developing L3MBTL3-selective chemical probes. Its documented PHF13 off-target activity (Ki = 48 µM) [1] also provides a built-in selectivity counter-screen, enabling researchers to design experiments that control for reader-domain promiscuity from the outset.

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